![molecular formula C14H21N B13272972 (Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13272972.png)
(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C₁₄H₂₁N It is characterized by the presence of a hexenyl group and a methylphenylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine typically involves the reaction of hex-5-en-2-ylamine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hexenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted hexenyl derivatives.
Scientific Research Applications
(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Hex-5-en-2-yl)amine: Lacks the methylphenylmethyl group, leading to different chemical and biological properties.
(4-Methylphenyl)methylamine: Lacks the hexenyl group, resulting in different reactivity and applications.
Uniqueness
(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine is unique due to the presence of both the hexenyl and methylphenylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C14H21N/c1-4-5-6-13(3)15-11-14-9-7-12(2)8-10-14/h4,7-10,13,15H,1,5-6,11H2,2-3H3 |
InChI Key |
VKAOFCUQFMATLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


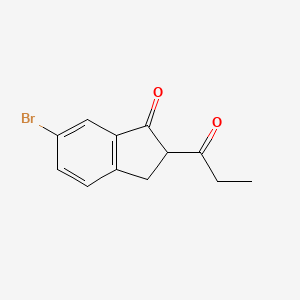

![2-[(Nonan-2-yl)amino]butan-1-ol](/img/structure/B13272919.png)

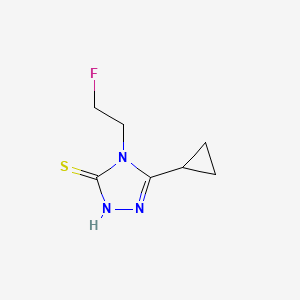
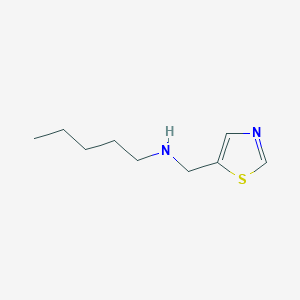
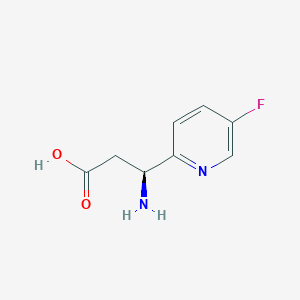
![1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene](/img/structure/B13272946.png)
amine](/img/structure/B13272950.png)
![(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine](/img/structure/B13272980.png)
![1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13272986.png)

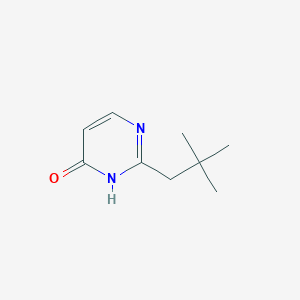
![(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13273012.png)
